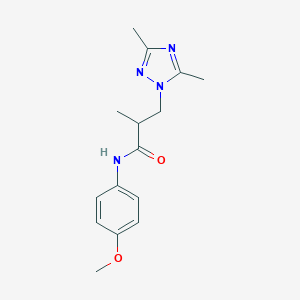

N-(4-ethoxyphenyl)-1,3-dioxo-2-phenylisoindole-5-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves standard [2+2] ketene-imine cycloadditions (Staudinger reaction) . Fourteen new N-(p-ethoxyphenyl)-2-azetidinones were synthesized through this method . The effects of solvent, molar equivalent of CAN (Ceric Ammonium Nitrate), and different temperatures have been investigated and optimum conditions were established .Molecular Structure Analysis

The molecular structure of related compounds like Phenacetin has been well studied . The molecular formula of Phenacetin is C10H13NO2, with an average mass of 179.216 Da and a monoisotopic mass of 179.094635 Da .Chemical Reactions Analysis

The reactions of related compounds with ceric ammonium nitrate yielded the N-dearylated 2-azetidinones in good to excellent yields . It is shown that 2.8 mol eq. of CAN is sufficient for completing the oxidative N-dearylation of N-(4-ethoxyphenyl)-2-azetidinones .Physical And Chemical Properties Analysis

Phenacetin, a related compound, is a white crystalline odorless substance . This organic compound is an acetanilide derivative and a close analog of paracetamol, with the hydroxyl group replaced with an ethanolic group .科学研究应用

Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones

This compound is used in the synthesis of novel N-(4-Ethoxyphenyl) Azetidin-2-ones . These compounds are synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction). The N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield .

Oxidative N-Deprotection by Ceric Ammonium Nitrate

The compound is used in oxidative N-deprotection by ceric ammonium nitrate . Treatment of these compounds with ceric ammonium nitrate yielded the N-dearylated 2-azetidinones in good to excellent yields .

Key Intermediates in the Synthesis of Biologically Active Antibiotics

N-Unsubstituted β-lactams, which can be synthesized using this compound, play a central role as key intermediates in the synthesis of several biologically active antibiotics .

Semi-Synthesis of Anticancer Agents

The compound is important for the semi-synthesis of novel anticancer agents Taxol and Taxotere .

Inhibition of Several Types of Tumors

It is widely reported that N-(4-hydroxyphenyl)-retinamide or fenretinide (4-HPR), which is a synthetic amide of all-trans-retinoic acid (ATRA), inhibits in vitro several types of tumors . This compound could potentially be used in similar applications.

Use as an Internal Standard in Chromatography

For the correct determination of 4-HPR and its metabolites by chromatography, N-(4-ethoxyphenyl)-retinamide (4-EPR) has been suggested as an indispensable internal standard .

作用机制

- Absorption : The compound’s solubility in water is low (0.766 g/L at 25 °C), which may impact its oral bioavailability .

- Metabolism : In vivo, it may undergo two reactions:

Pharmacokinetics

Result of Action

安全和危害

属性

IUPAC Name |

N-(4-ethoxyphenyl)-1,3-dioxo-2-phenylisoindole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O4/c1-2-29-18-11-9-16(10-12-18)24-21(26)15-8-13-19-20(14-15)23(28)25(22(19)27)17-6-4-3-5-7-17/h3-14H,2H2,1H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRYVVQRZFJXLGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(3,4-dimethoxybenzoyl)amino]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B508707.png)

![5-bromo-N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B508714.png)

![N-{2-[(2-aminobenzoyl)amino]ethyl}-2-pyridinecarboxamide](/img/structure/B508715.png)

![N-{3-[(2-aminobenzoyl)amino]propyl}isonicotinamide](/img/structure/B508716.png)

![N-{3-[(2-aminobenzoyl)amino]propyl}-2-furamide](/img/structure/B508719.png)

![N-{2-[(2-aminobenzoyl)amino]ethyl}-2-pyrazinecarboxamide](/img/structure/B508722.png)

![N-{2-[(2-aminobenzoyl)amino]ethyl}-2-quinolinecarboxamide](/img/structure/B508723.png)

![N-{2-[(2-aminobenzoyl)amino]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B508724.png)